Allyl 2-chloropropionate
CAS No.: 55360-11-7
Cat. No.: VC17096080
Molecular Formula: C6H9ClO2
Molecular Weight: 148.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55360-11-7 |
|---|---|
| Molecular Formula | C6H9ClO2 |
| Molecular Weight | 148.59 g/mol |
| IUPAC Name | prop-2-enyl 2-chloropropanoate |
| Standard InChI | InChI=1S/C6H9ClO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4H2,2H3 |
| Standard InChI Key | FDCTVCOKDZZPRP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)OCC=C)Cl |
Introduction
Structural and Molecular Characteristics
Allyl 2-chloropropionate, systematically named prop-2-enyl 2-chloropropanoate, features a chlorinated propionate group linked to an allyl moiety. The chlorine atom at the β-position of the propionate chain enhances its electrophilicity, making it reactive in nucleophilic substitution and elimination reactions. Key structural attributes include:
| Property | Value |
|---|---|
| CAS Number | 55360-11-7 |
| Molecular Formula | |
| Molecular Weight | 148.59 g/mol |
| IUPAC Name | Prop-2-enyl 2-chloropropanoate |
| Solubility in Water | 3,835 mg/L at 25°C |
| Canonical SMILES | CC(C(=O)OCC=C)Cl |
The compound’s InChIKey (FDCTVCOKDZZPRP-UHFFFAOYSA-N) confirms its stereochemical uniqueness, while its moderate water solubility suggests compatibility with both polar and nonpolar reaction environments.
Synthesis and Production Methods
Esterification with 2-Chloropropionyl Chloride
The primary synthesis route involves reacting 2-chloropropionyl chloride with allyl alcohol in the presence of a base such as triethylamine. This method achieves yields exceeding 70% under mild conditions (20–25°C), with the base neutralizing HCl byproducts to drive the reaction forward:
The reaction proceeds via nucleophilic acyl substitution, where the allyl alcohol’s hydroxyl group attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride.
Alternative Route via Chlorosulphinate Intermediates
A patent-published method employs thionyl chloride () to chlorinate alkyl lactates, forming chlorosulphinate intermediates . Subsequent decomposition with pyridine at 60–80°C yields allyl 2-chloropropionate:
This method minimizes racemization of optically active precursors by maintaining temperatures below 80°C and using catalytic pyridine (0.1–1% by weight) .
Chemical Reactivity and Functional Behavior
Nucleophilic Substitution
The β-chlorine atom renders allyl 2-chloropropionate susceptible to reactions. For example, treatment with sodium methoxide replaces chlorine with methoxy groups, forming allyl 2-methoxypropionate. Such transformations are critical for synthesizing modified esters used in flavoring agents and plasticizers.
Elimination and Alkene Formation
Under basic conditions, the compound undergoes dehydrohalogenation to form acrylic acid derivatives. Heating with potassium carbonate generates allyl acrylate, a monomer for polyacrylate polymers:
Hydrolytic Stability
Despite its moderate water solubility, allyl 2-chloropropionate hydrolyzes slowly in aqueous media. Acidic conditions accelerate hydrolysis to 2-chloropropionic acid and allyl alcohol, while alkaline conditions promote saponification.
Industrial and Research Applications
Polymer Chemistry
The compound’s allyl group participates in radical polymerization, forming cross-linked polymers with enhanced thermal stability. Copolymerization with styrene or methyl methacrylate yields materials for adhesives and coatings.
Pharmaceutical Intermediates
Allyl 2-chloropropionate serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, its reaction with aryl Grignard reagents produces 2-arylpropionic acids like ibuprofen.
Agrochemical Synthesis
Chlorinated esters are pivotal in synthesizing herbicides and insecticides. Allyl 2-chloropropionate’s reactivity enables the production of chlorophenoxyacetic acid derivatives, which disrupt plant cell growth .
Recent Research Advancements
Enantioselective Synthesis
Recent studies optimize pyridine-catalyzed decomposition of chlorosulphinates to produce enantiomerically pure allyl 2-chloropropionate. Controlling reaction temperatures below 40°C reduces racemization, achieving enantiomeric excess (ee) > 95% .
Microbial Degradation
Pseudomonas strains capable of degrading chlorinated allyl compounds have been identified . While these bacteria primarily metabolize 2-chloroallylalcohol, their enzymatic machinery (e.g., alcohol dehydrogenases) shows potential for bioremediation of allyl 2-chloropropionate-contaminated sites .
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